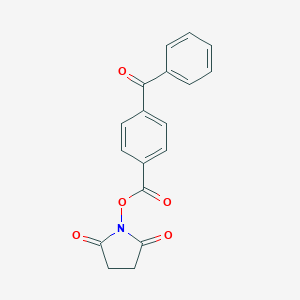

N-Succinimidyl 4-Benzoylbenzoate

Description

The exact mass of the compound 4-Benzoylbenzoic acid succinimidyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-benzoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO5/c20-15-10-11-16(21)19(15)24-18(23)14-8-6-13(7-9-14)17(22)12-4-2-1-3-5-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQNJLJLEGZFGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376325 | |

| Record name | 1-[(4-Benzoylbenzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91990-88-4 | |

| Record name | 1-[(4-Benzoylbenzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Succinimidyl 4-Benzoylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Succinimidyl 4-Benzoylbenzoate (SBB) for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Heterobifunctional Crosslinker

In the intricate landscape of bioconjugation, the ability to covalently link biomolecules with precision and stability is paramount. N-Succinimidyl 4-Benzoylbenzoate (SBB) emerges as a powerful tool, offering a distinct advantage through its heterobifunctional architecture. This guide provides a comprehensive exploration of SBB's chemical properties, mechanism of action, and practical applications, empowering researchers to leverage its unique capabilities in their experimental designs.

SBB is a photo-reactive crosslinker featuring two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a benzophenone group. This dual functionality allows for a sequential, two-step crosslinking strategy. The NHS ester provides high selectivity for primary amines, while the benzophenone group enables photo-inducible, non-specific covalent bond formation with nearby C-H bonds upon UV irradiation. This controlled reactivity makes SBB an invaluable reagent for a wide range of applications, including protein-protein interaction studies, antibody-drug conjugate (ADC) development, and the immobilization of biomolecules onto surfaces.

Core Chemical and Physical Properties of this compound

A thorough understanding of SBB's physicochemical properties is fundamental to its effective application. These properties dictate its solubility, stability, and reactivity, directly influencing the success of conjugation protocols.

| Property | Value | Source |

| Synonyms | 4-Benzoylbenzoic Acid N-Succinimidyl Ester | |

| CAS Number | 91990-88-4 | |

| Molecular Formula | C18H13NO5 | |

| Molecular Weight | 323.30 g/mol | |

| Appearance | White to almost white powder or crystal | |

| Purity | >98.0% (HPLC) | |

| Melting Point | 207-212 °C | |

| Solubility | Insoluble in water. Soluble in organic solvents like DMSO and DMF. | |

| Storage Conditions | Refrigerated (0-10°C), under inert gas, protected from light and moisture. |

The Dual-Action Mechanism: A Tale of Two Chemistries

The efficacy of SBB lies in the distinct yet complementary reactivity of its two functional groups: the amine-reactive NHS ester and the photo-reactive benzophenone.

Part 1: The Amine-Specific Reaction of the NHS Ester

The N-hydroxysuccinimide ester is a well-established functional group for the selective modification of primary amines (-NH2), which are readily available on the N-terminus of proteins and the side chain of lysine residues. The reaction proceeds via a nucleophilic acyl substitution mechanism.

The primary amine, in its unprotonated state, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the stable N-hydroxysuccinimide leaving group and forming a highly stable amide bond.

This reaction is highly dependent on pH. The optimal pH range for NHS ester reactions is typically between 7.2 and 9.0. Below this range, the primary amines are protonated (R-NH3+), rendering them non-nucleophilic and unreactive. Above this range, the rate of hydrolysis of the NHS ester, a competing side reaction with water, increases significantly, reducing the efficiency of the desired conjugation. The half-life of an NHS ester can decrease from hours at pH 7 to minutes at pH 9.

Figure 1. NHS Ester Reaction with a Primary Amine.

Part 2: The Photo-Inducible Crosslinking of the Benzophenone Group

The second, and arguably most powerful, feature of SBB is its benzophenone moiety. Benzophenones are renowned for their photo-reactivity. Upon irradiation with long-wave UV light (typically 350-365 nm), the benzophenone group undergoes an electronic transition from the ground state to an excited triplet state. This excited state is a diradical that is highly reactive and can abstract a hydrogen atom from a nearby C-H bond, creating a carbon-centered radical on the target molecule and a ketyl radical on the benzophenone. These two radicals then combine to form a stable, covalent C-C bond.

A key advantage of benzophenone-based photo-crosslinking is its relative non-specificity and its stability in aqueous environments. Unlike other photo-reactive groups, the excited benzophenone does not react with water, minimizing non-specific labeling in the absence of a target. If no suitable C-H bond is in close proximity, the excited benzophenone can return to its ground state, allowing for repeated excitation until a productive crosslinking event occurs.

Figure 2. Benzophenone Photo-crosslinking Mechanism.

Experimental Protocol: Photo-Affinity Crosslinking of a Protein-Ligand Interaction

This protocol outlines a general procedure for using SBB to identify and characterize the interaction between a protein of interest and a known ligand. The strategy involves first labeling the ligand with SBB via its amine-reactive NHS ester, followed by incubation with the protein and subsequent photo-crosslinking.

Materials and Reagents

-

This compound (SBB)

-

Amine-containing ligand of interest

-

Protein of interest

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.5 (or other amine-free buffer)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

UV Lamp (365 nm)

-

SDS-PAGE analysis reagents and equipment

-

Western blotting reagents and equipment (if applicable)

Step-by-Step Methodology

Part 1: SBB Labeling of the Ligand

-

Prepare SBB Stock Solution: Dissolve SBB in anhydrous DMF or DMSO to a final concentration of 10 mM. This should be done immediately before use, as the NHS ester is susceptible to hydrolysis.

-

Prepare Ligand Solution: Dissolve the amine-containing ligand in the Reaction Buffer to a suitable concentration (e.g., 1 mM).

-

Reaction Incubation: Add a 10-fold molar excess of the SBB stock solution to the ligand solution. Incubate the reaction for 1-2 hours at room temperature, protected from light. The reaction can also be performed at 4°C for 4-6 hours to minimize potential degradation of sensitive ligands.

-

Quench the Reaction: Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted SBB. Incubate for 15 minutes at room temperature.

-

Purification (Optional but Recommended): Remove excess, unreacted SBB and the quenched byproducts by dialysis, desalting column, or HPLC. This step is crucial to prevent non-specific labeling in the subsequent photo-crosslinking step.

Part 2: Photo-Crosslinking

-

Binding Reaction: Mix the SBB-labeled ligand with the protein of interest in an appropriate binding buffer. The molar ratio of ligand to protein should be optimized based on the binding affinity of the interaction. Incubate the mixture for 30-60 minutes at room temperature or 4°C to allow for complex formation.

-

UV Irradiation: Place the sample in a UV-transparent vessel (e.g., quartz cuvette or on the lid of a microcentrifuge tube) on ice. Irradiate the sample with a 365 nm UV lamp for 15-30 minutes. The optimal irradiation time and distance from the UV source should be determined empirically.

-

Analysis: Analyze the reaction products by SDS-PAGE to visualize the formation of a higher molecular weight band corresponding to the crosslinked protein-ligand complex. The identity of the crosslinked product can be further confirmed by Western blotting using an antibody against the protein of interest.

Figure 3. SBB Photo-Affinity Crosslinking Workflow.

Conclusion: A Versatile Tool for Modern Drug Discovery and Research

This compound stands out as a highly versatile and powerful heterobifunctional crosslinker. Its dual-action mechanism, combining the selectivity of NHS ester chemistry with the broad reactivity of photo-activated benzophenone, provides researchers with a robust tool for a multitude of applications. From elucidating protein-protein interactions to the construction of complex bioconjugates for therapeutic and diagnostic purposes, a thorough understanding of SBB's chemical properties and reaction mechanisms is essential for harnessing its full potential. By following well-defined protocols and carefully optimizing reaction conditions, scientists can confidently employ SBB to advance their research and development goals.

An In-Depth Technical Guide to N-Succinimidyl 4-Benzoylbenzoate (SBB) for Advanced Research Applications

For researchers, scientists, and drug development professionals dedicated to unraveling the intricate web of molecular interactions, the choice of chemical tools is paramount. This guide provides a comprehensive technical overview of N-Succinimidyl 4-Benzoylbenzoate (SBB), a powerful heterobifunctional and photo-activatable crosslinker. We will delve into its core mechanism, provide detailed protocols for its application, and explore its utility in modern proteomics and drug discovery.

The Principle of Photo-Activated Crosslinking: Capturing Transient Interactions

Understanding cellular function necessitates the characterization of protein-protein interactions (PPIs). While many stable complexes can be studied using traditional methods like co-immunoprecipitation, transient or weak interactions often elude capture. Photo-activatable crosslinkers are designed to overcome this challenge by creating covalent bonds between interacting molecules upon exposure to a specific wavelength of light. This temporal control allows researchers to "freeze" interactions at a desired moment in a biological process.

This compound (SBB) is a prominent member of this class of reagents. Its utility stems from its heterobifunctional nature, possessing two distinct reactive groups:

-

An N-hydroxysuccinimide (NHS) ester : This group reacts efficiently and specifically with primary amines (the N-terminus of proteins and the side chain of lysine residues) under physiological or slightly alkaline conditions, forming a stable amide bond.

-

A Benzophenone moiety : This group is photochemically reactive. Upon activation with long-wave ultraviolet (UV) light (typically around 360 nm), it forms a highly reactive triplet-state diradical that can insert into adjacent C-H bonds, forming a covalent crosslink.[1]

This dual functionality enables a two-step crosslinking strategy, providing a high degree of control over the experiment.

The Chemical Mechanism of SBB Crosslinking

The crosslinking process with SBB can be dissected into two distinct phases: amine-reactive conjugation and photo-activated crosslinking.

Phase 1: Amine-Reactive Conjugation (in the dark)

Initially, the NHS ester of SBB is used to label the "bait" protein of interest. This reaction should be performed in the absence of UV light to prevent premature activation of the benzophenone group. The NHS ester reacts with primary amines on the protein surface to form a stable amide linkage, tethering the benzophenone photoreactive group to the bait protein.

Phase 2: Photo-Activated Crosslinking (UV exposure)

Once the bait protein is labeled and has had the opportunity to interact with its potential binding partners ("prey" proteins), the sample is exposed to UV light. The benzophenone moiety absorbs photons, leading to its excitation to a triplet state. This excited benzophenone can then abstract a hydrogen atom from a nearby amino acid side chain of the interacting prey protein, forming a pair of radicals that subsequently combine to create a stable carbon-carbon covalent bond. This process is often referred to as a C-H insertion reaction. The reaction is not specific to any particular amino acid, making it a versatile tool for capturing a wide range of interactions.

Caption: Workflow of SBB crosslinking, from amine conjugation to photo-activation.

Experimental Design and Protocols

A successful SBB crosslinking experiment requires careful optimization of several parameters. The following is a general framework that should be adapted to the specific biological system under investigation.

Materials and Reagents

-

This compound (SBB) : Store desiccated at -20°C.

-

Reaction Buffer : Amine-free buffer, such as phosphate-buffered saline (PBS) or HEPES buffer, at a pH of 7.2-8.0. Avoid buffers containing primary amines (e.g., Tris), as they will compete with the NHS ester reaction.

-

Quenching Solution : A solution containing a high concentration of a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to stop the NHS ester reaction.

-

UV Light Source : A UV lamp with an emission maximum around 365 nm. A UV crosslinker instrument with a calibrated energy output is highly recommended.[2][3][4]

Step-by-Step Protocol for SBB Crosslinking

Step 1: Preparation of SBB Stock Solution

-

Allow the vial of SBB to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve SBB in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-50 mM).

Step 2: Labeling of the Bait Protein (Dark Conditions)

-

Prepare the purified bait protein in an amine-free reaction buffer at a suitable concentration (typically 0.1-2 mg/mL).

-

Add the SBB stock solution to the protein solution to achieve a final molar excess of SBB over the protein. A starting point is a 10- to 50-fold molar excess. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or 1-2 hours on ice. Protect the reaction from light.

-

Quench the unreacted SBB by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Remove the excess SBB and quenching reagent by dialysis, desalting column, or buffer exchange.

Step 3: Formation of the Protein Complex

-

Combine the SBB-labeled bait protein with the prey protein or cell lysate containing the potential interacting partners.

-

Incubate under conditions that are known to promote the interaction (e.g., specific temperature, incubation time, presence of co-factors).

Step 4: UV Photo-Crosslinking

-

Place the sample in a suitable container (e.g., a quartz cuvette or a microcentrifuge tube on ice).

-

Expose the sample to UV light (365 nm) for a predetermined time or energy dose. The optimal exposure time can range from a few minutes to over an hour, depending on the intensity of the UV source and the nature of the interaction. It is crucial to optimize this step to maximize crosslinking efficiency while minimizing protein damage. A typical starting point for a UV crosslinker is a dose of 0.120 J/cm².[3]

-

During UV irradiation, it is advisable to keep the sample cooled on ice to prevent heat-induced denaturation.

Step 5: Analysis of Crosslinked Products

-

The crosslinked products can be analyzed by various methods, including:

-

SDS-PAGE : To visualize the formation of higher molecular weight species corresponding to the crosslinked complex.

-

Western Blotting : To identify the components of the crosslinked complex using specific antibodies.

-

Mass Spectrometry : For definitive identification of the interacting proteins and mapping of the crosslink sites.

-

| Parameter | Recommended Starting Condition | Considerations |

| SBB:Protein Molar Ratio | 10-50 fold excess | Optimize to achieve sufficient labeling without causing protein aggregation. |

| Reaction Buffer pH | 7.2 - 8.0 | Must be amine-free (e.g., PBS, HEPES). |

| Labeling Incubation | 30-60 min at RT or 1-2 hr on ice | Longer incubation on ice may be gentler for sensitive proteins. |

| UV Wavelength | ~365 nm | Minimizes damage to proteins and nucleic acids compared to shorter wavelengths.[1] |

| UV Dose | 0.1 - 1.0 J/cm² | Requires optimization; insufficient dose leads to low crosslinking, while excessive dose can cause protein damage. |

| Quenching Reagent | 20-50 mM Tris or Glycine | Essential to stop the NHS ester reaction before adding the prey protein. |

Downstream Analysis by Mass Spectrometry

Mass spectrometry (MS) is the most powerful technique for the analysis of SBB-crosslinked samples, as it can identify the interacting proteins and pinpoint the sites of crosslinking.[5]

Sample Preparation for Mass Spectrometry

-

Protein Digestion : The crosslinked protein complex is typically digested into smaller peptides using a protease such as trypsin. In-gel or in-solution digestion protocols can be used.[6][7][8]

-

Enrichment of Crosslinked Peptides : Crosslinked peptides are often present in low abundance. Enrichment strategies, such as size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography, can be employed to enrich for the larger, crosslinked peptide species.[6]

-

LC-MS/MS Analysis : The enriched peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis

The identification of crosslinked peptides from complex MS data is a significant bioinformatic challenge. Specialized software is required to search the MS/MS spectra against a protein sequence database for pairs of peptides that are covalently linked by the SBB remnant. Several software packages, such as xQuest, pLink, and MaxLynx, have been developed for this purpose.[9][10] These programs consider the mass of the crosslinker and the specificities of the protease to identify the crosslinked peptide pairs.

Caption: Mass spectrometry workflow for the analysis of SBB-crosslinked samples.

Advantages and Considerations of Using SBB

SBB offers several advantages as a photo-activatable crosslinker:

-

Temporal Control : The ability to initiate crosslinking at a specific time point by UV exposure is a major advantage for studying dynamic interactions.

-

Heterobifunctionality : The two-step reaction allows for specific labeling of a bait protein before introducing it to the interaction environment, reducing the complexity of the crosslinked products.

-

Versatility of Benzophenone : The benzophenone moiety can react with a wide range of C-H bonds, making it less dependent on the presence of specific functional groups on the prey protein.[1]

-

Relative Stability : Benzophenones are relatively stable and less prone to non-specific reactions in aqueous environments compared to some other photoreactive groups.[1]

However, researchers should also be aware of the following considerations:

-

Crosslinking Efficiency : The efficiency of benzophenone-mediated crosslinking can be variable and may require significant optimization of UV exposure.

-

Potential for Protein Damage : Prolonged exposure to UV light can lead to protein damage and the formation of non-specific aggregates.

-

Complexity of MS Data Analysis : The identification of crosslinked peptides from MS data is computationally intensive and requires specialized software and expertise.

Comparison with Other Photo-Activatable Crosslinkers

While SBB is a powerful tool, other photo-activatable crosslinkers are also available, each with its own set of advantages and disadvantages. The most common alternatives are diazirine-based crosslinkers.

| Feature | This compound (SBB) | Diazirine-Based Crosslinkers |

| Photoreactive Group | Benzophenone | Diazirine |

| Reactive Intermediate | Triplet diradical | Carbene |

| Activation Wavelength | ~360 nm | ~350-370 nm |

| Reactivity | Inserts into C-H bonds via hydrogen abstraction. | Highly reactive carbene inserts into C-H and other bonds.[11] |

| Efficiency | Generally considered to have moderate efficiency. | Can have higher crosslinking efficiency due to the high reactivity of the carbene.[11] |

| Specificity | Relatively non-specific C-H insertion. | Highly non-specific, can react with a wide variety of bonds. |

| Potential Artifacts | Can be less prone to reacting with aqueous solvent. | Carbenes can react with water, potentially reducing crosslinking efficiency.[1] |

The choice between SBB and a diazirine-based crosslinker will depend on the specific application. Diazirines may offer higher crosslinking efficiency, but their higher reactivity can also lead to more non-specific labeling.

Conclusion

This compound is a versatile and powerful tool for the study of protein-protein interactions. Its heterobifunctional and photo-activatable nature provides a high degree of experimental control, enabling the capture of transient and weak interactions that are often missed by other methods. When combined with advanced mass spectrometry techniques, SBB can provide invaluable insights into the structure and dynamics of protein complexes, making it an essential reagent in the toolkit of researchers in proteomics, cell biology, and drug discovery. Careful optimization of the experimental protocol is key to harnessing the full potential of this valuable crosslinking reagent.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate: synthesis and potential utility for the radioiodination of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of photoactivatable crosslinkers for in-gel immunoassays - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 7. Combining Chemical Cross-linking and Mass Spectrometry of Intact Protein Complexes to Study the Architecture of Multi-subunit Protein Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of cross-linked peptides from large sequence databases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Mastering the Medium: A Technical Guide to the Solubility of N-Succinimidyl 4-Benzoylbenzoate in DMSO and Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Succinimidyl 4-benzoylbenzoate (SBB) is a heterobifunctional, photoreactive crosslinking agent widely employed in bioconjugation, proteomics, and drug delivery. Its utility is predicated on a two-stage reaction: the amine-reactive N-hydroxysuccinimide (NHS) ester forms a stable amide bond with a target molecule, followed by UV-induced activation of the benzophenone moiety for covalent capture of interacting partners. However, the successful application of SBB is critically dependent on navigating its challenging solubility characteristics. This guide provides an in-depth analysis of SBB solubility in dimethyl sulfoxide (DMSO) and aqueous buffers, offering field-proven protocols and explaining the underlying chemical principles to ensure experimental success.

Introduction: The Dichotomy of this compound

This compound is characterized by a molecular structure that dictates its solubility and reactivity. The benzophenone portion is highly hydrophobic, while the succinimidyl ester provides the amine-reactivity. This duality makes SBB largely insoluble in aqueous solutions, necessitating the use of an organic co-solvent for initial dissolution.[1][2] DMSO is the solvent of choice due to its high dissolving power for nonpolar compounds and its miscibility with water.

The central challenge for researchers is to first create a stable, concentrated stock solution in DMSO and then dilute this into an aqueous reaction buffer without causing precipitation, all while preserving the reactivity of the sensitive NHS ester group.

Caption: Chemical logic of this compound (SBB).

The DMSO Stock Solution: Foundation of the Experiment

Due to its hydrophobic nature, SBB must first be dissolved in a water-miscible organic solvent like DMSO or DMF before being introduced to an aqueous environment.[1] DMSO is generally preferred for its lower volatility and toxicity compared to DMF.

Quantitative Solubility Data

While precise, high-concentration solubility limits are not extensively published, various chemical suppliers confirm that SBB is soluble in DMSO.[3][4] Practical experience in research settings suggests that concentrations of at least 10-20 mM are readily achievable.

| Solvent | Typical Concentration | Temperature | Notes |

| DMSO | 10-20 mM | Room Temp. | The standard for creating stock solutions.[5] |

| DMF | 10-20 mM | Room Temp. | An alternative to DMSO.[5] |

| Aqueous Buffers | Very Low / Insoluble | Room Temp. | Direct dissolution is not feasible.[1] |

Protocol: Preparation of a 10 mM SBB Stock Solution in DMSO

This protocol details the preparation of a stable stock solution, a critical first step for any crosslinking experiment.

Materials:

-

This compound (SBB), MW: 323.3 g/mol [6]

-

Anhydrous/dry DMSO

-

Microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Preparation: Bring the SBB vial to room temperature before opening to prevent moisture condensation, as the NHS ester is moisture-sensitive.[3]

-

Weighing: Weigh out 3.23 mg of SBB and place it in a clean, dry microcentrifuge tube. Causality Note: Precise weighing is crucial for achieving an accurate final concentration, which dictates the molar excess in the subsequent reaction.

-

Dissolution: Add 1.0 mL of anhydrous DMSO to the tube.

-

Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes until all the SBB powder is completely dissolved. The solution should be clear and colorless.

-

Storage: Store the stock solution at -20°C in small aliquots, protected from light. A desiccant should be used to minimize exposure to moisture. Trustworthiness Note: Aliquoting prevents multiple freeze-thaw cycles which can degrade the NHS ester.

The Aqueous Working Solution: Navigating the Hydrolysis Challenge

The most critical step in using SBB is the dilution of the DMSO stock into the aqueous reaction buffer. This stage presents two competing reactions for the NHS ester: the desired reaction with the primary amine on the target molecule (aminolysis) and the undesired reaction with water (hydrolysis).[7]

The Critical Role of pH

The efficiency of the crosslinking reaction is profoundly influenced by the pH of the aqueous buffer.[8]

-

Aminolysis: The reaction requires a deprotonated primary amine to act as a nucleophile.[8] Therefore, the reaction is most efficient at a pH slightly above the pKa of the target amine (for lysine, the ε-amino group pKa is ~10.5, but reactions proceed efficiently at lower pH).

-

Hydrolysis: The rate of NHS ester hydrolysis increases significantly with rising pH.[9][10]

A compromise is essential. Most NHS ester crosslinking reactions are performed in buffers with a pH range of 7.2 to 8.5.[1] This range offers a favorable balance, where the rate of aminolysis is significantly faster than the rate of hydrolysis, ensuring high reaction efficiency.[7]

Table 2: Impact of pH on NHS Ester Stability

| pH | Temperature (°C) | Half-life of NHS Ester | Implication for SBB |

| 7.0 | 0 | 4-5 hours[9] | Reasonable stability, but slower amine reaction. |

| 8.0 | 4 | ~1 hour[7] | Good balance of stability and reactivity. |

| 8.6 | 4 | 10 minutes[9][10] | High reactivity, but very short working time. |

| 9.0 | Room Temp. | Minutes[5][7] | Rapid hydrolysis; not recommended. |

Buffer Composition: Avoiding Quenching

The choice of buffer is as critical as the pH. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided. These buffers will compete with the target molecule for the NHS ester, effectively quenching the reaction.[1]

Recommended Buffers:

Caption: Experimental workflow for using SBB crosslinker.

Protocol: Preparation of the Aqueous Working Solution

This protocol describes the correct method for diluting the DMSO stock to minimize precipitation and maximize reactivity.

Materials:

-

10 mM SBB stock solution in DMSO

-

Amine-free aqueous buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.8)

-

Target molecule solution (e.g., protein in the same buffer)

-

Pipettes and tubes

Procedure:

-

Buffer Preparation: Ensure your aqueous reaction buffer is at the desired pH and temperature (typically room temperature or 4°C).

-

Dilution Strategy: The key to preventing precipitation is to add the small volume of DMSO stock to the large volume of aqueous buffer while vortexing or stirring. Never add the aqueous buffer to the DMSO stock. Causality Note: This method ensures that the SBB molecules are rapidly dispersed in the aqueous phase, preventing localized high concentrations that would lead to aggregation and precipitation.

-

Execution: For a 1 mL reaction with a final SBB concentration of 100 µM, add 10 µL of the 10 mM DMSO stock to 990 µL of the reaction buffer containing your target molecule. Mix immediately and thoroughly.

-

Immediate Use: The aqueous working solution of SBB is not stable due to hydrolysis.[9] It must be used immediately after preparation. The half-life can be as short as 10 minutes depending on the pH.[10]

Troubleshooting Common Issues

-

Precipitation upon Dilution: If a white precipitate forms when adding the DMSO stock to the buffer, it indicates the solubility limit has been exceeded.

-

Solution: Decrease the final SBB concentration or increase the final percentage of DMSO in the reaction (though most protocols recommend keeping it below 10% v/v to avoid impacting protein structure).[1] Ensure rapid and efficient mixing during dilution.

-

-

Low Labeling/Crosslinking Efficiency: This often points to premature hydrolysis of the NHS ester.

-

Solution: Verify the pH of your buffer is within the optimal 7.2-8.5 range. Ensure the buffer is free from primary amines. Prepare the working solution immediately before use and do not let it sit. Check the age and storage conditions of your solid SBB and DMSO stock.

-

Conclusion

The successful use of this compound hinges on a disciplined approach to its handling and solubility. By preparing a stable, anhydrous stock solution in DMSO and employing a rapid, well-mixed dilution strategy into an appropriate amine-free, pH-controlled aqueous buffer, researchers can effectively harness the power of this versatile crosslinker. Understanding the chemical principles of aminolysis versus hydrolysis is paramount to optimizing reaction conditions and achieving reliable, reproducible results in complex biological systems.

References

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Buy N-Succinimidyl 4-iodobenzoate | 39028-25-6 [smolecule.com]

- 3. 4-((4-(DIMETHYLAMINO)PHENYL)AZO)BENZOIC ACID, SUCCINIMIDYL ESTER CAS#: 146998-31-4 [m.chemicalbook.com]

- 4. 4-((4-(DIMETHYLAMINO)PHENYL)AZO)BENZOIC ACID, SUCCINIMIDYL ESTER | 146998-31-4 [chemicalbook.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. benchchem.com [benchchem.com]

- 8. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. help.lumiprobe.com [help.lumiprobe.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

UV activation wavelength for benzophenone photoreactive group

An In-depth Technical Guide to the UV Activation of Benzophenone Photoreactive Groups

Authored by: Gemini, Senior Application Scientist

Abstract

Benzophenone (BP) and its derivatives are among the most robust and widely utilized photoactivatable cross-linking agents in chemical biology, drug development, and materials science. Their utility stems from the specific and efficient photochemistry initiated by ultraviolet (UV) light, enabling the formation of covalent bonds with adjacent C-H groups. A precise understanding of the activation wavelength is paramount for maximizing reaction efficiency while preserving the integrity of sensitive biological systems. This guide provides a comprehensive exploration of the photochemical principles governing benzophenone activation, the optimal UV wavelengths, factors influencing the reaction, and detailed protocols for its practical application.

The Photochemical Foundation of Benzophenone Reactivity

The photoreactivity of benzophenone is rooted in its distinct electronic structure and the transitions that occur upon UV light absorption. The process is not a simple one-step reaction but a sequence of photophysical events that lead to the generation of a highly reactive species.

Electronic Transitions: The n→π Sweet Spot*

Benzophenone possesses two primary UV absorption bands corresponding to different electronic transitions:

-

π→π Transition:* A strong absorption band typically found around 250-260 nm .[1][2] This transition involves the excitation of an electron from a bonding π-orbital to an antibonding π*-orbital. While this absorption is intense, the resulting excited state is not the primary precursor for the cross-linking reaction.[3]

-

n→π Transition:* A weaker, lower-energy absorption band occurring in the 330-360 nm range.[1][4] This crucial transition excites a non-bonding (n) electron from the carbonyl oxygen into the antibonding π*-orbital.[3]

It is the excitation via the n→π transition* that is fundamentally important for photo-cross-linking applications.

The Path to Reactivity: Intersystem Crossing and the Triplet State

Upon absorbing a photon of appropriate wavelength (~350 nm), the benzophenone molecule is promoted from its ground state (S₀) to the first excited singlet state, S₁(n,π*).[3][5] While reactive, this state is extremely short-lived.

Crucially, benzophenone undergoes a highly efficient process called intersystem crossing (ISC) to transition from the singlet state (S₁) to the more stable, lower-energy triplet state, T₁(n,π*).[5][6] The triplet quantum yield (ΦT) for benzophenone is nearly quantitative (close to 1.0), meaning almost every absorbed photon leads to the formation of this triplet state.[7][8]

This T₁(n,π*) state is the key reactive species. It has the character of a diradical (two unpaired electrons), with an electron-deficient oxygen atom that is a powerful hydrogen atom abstractor.[6] It is this triplet state that initiates the covalent cross-linking reaction by abstracting a hydrogen atom from a nearby C-H bond.[9][10]

Caption: Photochemical activation pathway of benzophenone.

Optimal Activation Wavelength: A Critical Experimental Parameter

The choice of irradiation wavelength is the most critical parameter for successful benzophenone-mediated photo-cross-linking.

The optimal activation wavelength for benzophenone photo-cross-linking is approximately 350-365 nm. [9][11][12]

This wavelength range selectively targets the n→π* transition, leading to the efficient generation of the reactive triplet state.[3] There are two primary reasons why this range is superior to the shorter wavelength π→π* transition:

-

Reaction Specificity: Irradiation at ~365 nm specifically populates the desired photoreactive state. In contrast, using high-energy UV light at shorter wavelengths (e.g., 254 nm) can lead to undesirable side reactions, including polymer chain scission or damage to the target molecules.[3][13]

-

Biological Compatibility: In biological applications, such as photoaffinity labeling, using longer wavelength UV-A light (~365 nm) is crucial.[14] Endogenous chromophores in proteins (tryptophan, tyrosine) and nucleic acids absorb strongly below 300 nm.[12] Irradiating at 365 nm minimizes absorption by these biomolecules, thereby reducing non-specific damage and preserving the biological integrity of the system.[12]

Factors Influencing Activation and Reaction Efficiency

Several environmental and chemical factors can modulate the photochemical behavior of benzophenone. Understanding these is key to troubleshooting and optimizing experiments.

| Factor | Effect on n→π* Transition | Mechanism & Implication |

| Solvent Polarity | Blue Shift (Hypsochromic) | Increasing solvent polarity (e.g., from cyclohexane to ethanol or water) stabilizes the non-bonding electrons on the ground-state carbonyl oxygen more than the excited state.[15][16] This increases the energy gap for the n→π* transition, shifting the required activation wavelength to be shorter and potentially reducing reaction efficiency in highly polar environments.[4][16] |

| Ring Substituents | Varies (Red or Blue Shift) | Electron-donating or electron-withdrawing groups on the phenyl rings alter the electronic structure.[5][17] For example, electron-donating groups can increase the energy required for the n→π* transition, leading to a blue shift.[4] This allows for the fine-tuning of absorption properties in custom-designed benzophenone derivatives. |

| Oxygen Concentration | No Spectral Shift | Molecular oxygen is an efficient quencher of the triplet state. It can interact with the T₁ benzophenone and return it to the ground state without reaction, drastically reducing the cross-linking yield. Therefore, degassing solutions prior to irradiation is a critical step in many protocols. |

| Hydrogen Donor Availability | No Spectral Shift | The reaction rate is dependent on the presence of an abstractable hydrogen atom. The C-H bonds must be accessible to the excited benzophenone group for the cross-linking to occur. Steric hindrance can limit reaction efficiency. |

Experimental Protocol: Photo-Cross-Linking of a Benzophenone-Labeled Protein

This protocol provides a generalized workflow for covalently cross-linking a protein modified with a benzophenone derivative to its interaction partner.

Materials and Equipment

-

Benzophenone-labeled protein in a suitable buffer (e.g., HEPES, PBS), degassed.

-

Binding partner/substrate.

-

UV Cross-linker instrument with 365 nm bulbs (e.g., UVP CL-1000).[18]

-

Quartz cuvette or plate (borosilicate glass and standard plastics block UV light).

-

Ice bucket or cold plate.

-

Analysis tools (e.g., SDS-PAGE, mass spectrometer).

Step-by-Step Methodology

-

Sample Preparation:

-

Prepare the reaction mixture containing the benzophenone-labeled protein and its binding partner at the desired concentrations in a quartz vessel.

-

Expert Tip: The buffer should be free of components that can act as competitive hydrogen donors (e.g., high concentrations of glycerol or certain detergents).

-

Crucial Step: Degas the solution thoroughly by sparging with nitrogen or argon gas for 10-15 minutes or by using several pump-thaw cycles to remove dissolved oxygen.

-

-

Irradiation Procedure:

-

Place the quartz vessel on a cold block or in an ice bucket to dissipate heat generated by the UV lamp.

-

Position the sample at a fixed, reproducible distance from the UV source (e.g., 5 cm).[18]

-

Irradiate with 365 nm UV light. The required time can range from 5 to 60 minutes, depending on the lamp intensity, sample concentration, and reactivity of the C-H donor.[18]

-

Self-Validation: It is essential to run a time-course experiment (e.g., 5, 15, 30, 60 min) during optimization to determine the shortest exposure needed for efficient cross-linking, minimizing potential sample damage.

-

-

Control Reactions:

-

No UV Control: Prepare an identical sample but keep it in the dark. This control confirms that any observed cross-linking is light-dependent.

-

No BP Probe Control: If possible, use an unlabeled protein under the same irradiation conditions to check for non-specific UV-induced damage or aggregation.

-

-

Post-Irradiation Analysis:

-

Quench the reaction by adding a scavenger like dithiothreitol (DTT) or by returning the sample to dark conditions.

-

Analyze the products. For proteins, SDS-PAGE is an excellent method to visualize the appearance of a new, higher molecular weight band corresponding to the cross-linked complex.

-

For detailed identification of the cross-linking site, mass spectrometry is the method of choice.[19]

-

Caption: Experimental workflow for benzophenone photo-cross-linking.

Conclusion

The benzophenone photoreactive group is a powerful tool for covalently capturing molecular interactions, driven by a well-defined photochemical mechanism. Successful application hinges on the selective UV activation of the n→π* electronic transition. By utilizing an activation wavelength of 350-365 nm , researchers can efficiently generate the reactive triplet diradical while minimizing off-target effects and preserving the integrity of biological samples. Careful consideration of solvent polarity and rigorous removal of oxygen are critical experimental details that ensure high-yield, specific, and reproducible results in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. fig.if.usp.br [fig.if.usp.br]

- 3. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. glaserr.missouri.edu [glaserr.missouri.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry – Rappsilber Laboratory [rappsilberlab.org]

The Principle of Photoaffinity Labeling: A Technical Guide to Sulfonyl-Based Probes in Drug Discovery

For researchers, scientists, and drug development professionals, the identification of a small molecule's biological target is a critical step in elucidating its mechanism of action and advancing it through the drug discovery pipeline. Photoaffinity labeling (PAL) has emerged as a powerful technique for covalently capturing and identifying the protein targets of small molecule ligands. This in-depth technical guide provides a comprehensive overview of the principles of photoaffinity labeling with a focus on the utility of sulfonyl-based photoactivatable groups, offering both theoretical understanding and practical insights for successful experimental design and execution.

The Core Principle of Photoaffinity Labeling: An Irreversible Molecular Handshake

At its heart, photoaffinity labeling is a sophisticated molecular trapping technique. It transforms a reversible, non-covalent interaction between a small molecule (the ligand or probe) and its protein target into an irreversible, covalent bond. This is achieved by incorporating a photoactivatable moiety into the structure of the ligand. In its inactive state, this "photophore" is benign and does not interfere with the ligand's ability to bind to its target. However, upon exposure to a specific wavelength of light, the photophore is converted into a highly reactive intermediate that rapidly forms a covalent bond with nearby amino acid residues within the binding pocket of the target protein. This permanent "tagging" of the target allows for its subsequent isolation and identification.

The general workflow of a photoaffinity labeling experiment is a multi-step process that demands careful planning and execution.

Figure 1: A generalized workflow for a photoaffinity labeling experiment, from probe design to target identification.

The Chemistry of Photoactivation: A Focus on Sulfonyl-Containing Moieties

While various photoactivatable groups exist, including aryl azides, benzophenones, and diazirines, sulfonyl-containing moieties, particularly sulfonyl azides and related structures, offer a unique set of properties.[1][2] Although direct evidence for "sulfonyl-beta-butyrate" as a standard photoaffinity probe is limited in the literature, we can extrapolate its potential behavior from the well-established chemistry of sulfonyl derivatives.

Sulfonyl Azides: Generation of Reactive Nitrenes

Upon photolysis, sulfonyl azides (R-SO₂-N₃) extrude nitrogen gas (N₂) to form a highly reactive sulfonyl nitrene intermediate. This nitrene can then undergo a variety of reactions to form a covalent bond with the target protein.

Figure 2: Photoactivation of a sulfonyl azide to a reactive sulfonyl nitrene, leading to covalent target modification.

The reactivity of the sulfonyl nitrene allows it to insert into C-H and N-H bonds or add to double bonds, providing a broad range of potential labeling sites on amino acid side chains.[3]

Hypothetical Sulfonyl-Beta-Butyrate (SBB) Probe

While not a conventional photophore, a hypothetical "sulfonyl-beta-butyrate" probe could be conceptualized. The "sulfonyl" part would likely be a sulfonyl azide or a related precursor. The "beta-butyrate" moiety could serve as a linker or part of the ligand itself, recognized by a specific protein target. The design of such a probe would follow the modular principles of PAL.

| Component | Function | Example Moiety |

| Ligand | Provides binding affinity and selectivity for the target protein. | A known inhibitor or substrate analog. |

| Linker | Spatially separates the ligand from the photophore and handle to minimize steric hindrance. | Alkyl chain, polyethylene glycol (PEG). |

| Photophore | The photoactivatable group that forms the covalent bond upon UV irradiation. | Sulfonyl azide, diazirine, benzophenone. |

| Handle | A functional group for downstream enrichment and detection. | Biotin, alkyne (for click chemistry). |

Designing and Synthesizing a Sulfonyl-Based Photoaffinity Probe

The synthesis of a photoaffinity probe is a critical step that requires careful consideration of the interplay between the different components. The introduction of the photophore and handle should not significantly diminish the binding affinity of the parent ligand.

General Synthetic Strategy

A common approach involves the late-stage introduction of the photoactivatable group and the reporter tag to a modified version of the ligand. For a sulfonyl-based probe, this could involve the reaction of a sulfonyl chloride with an amine-containing ligand, followed by conversion to a sulfonyl azide.

Protocol: Synthesis of a Generic Sulfonyl Azide Probe

-

Synthesis of the Ligand-Linker Intermediate: Synthesize the core ligand with a linker containing a reactive handle, such as an amine or an alcohol.

-

Introduction of the Sulfonyl Group: React the ligand-linker intermediate with a sulfonyl chloride derivative (e.g., 4-acetylbenzenesulfonyl chloride).

-

Formation of the Sulfonyl Azide: Convert the sulfonyl group to a sulfonyl azide. This is often achieved by reacting a sulfonyl hydrazide with a diazotizing agent or by direct azidation of a sulfonyl chloride.

-

Attachment of the Reporter Handle: If not already incorporated, attach the reporter handle (e.g., biotin, alkyne) to another part of the molecule, often via click chemistry for modularity.

-

Purification and Characterization: Purify the final probe using techniques such as HPLC and confirm its structure and purity via mass spectrometry and NMR.

Experimental Workflow for Photoaffinity Labeling

A successful photoaffinity labeling experiment requires optimization of several key parameters, including probe concentration, incubation time, and UV irradiation conditions.

Step-by-Step Experimental Protocol

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat the cells with the photoaffinity probe at various concentrations (typically in the low micromolar to nanomolar range) for a specific duration. Include appropriate controls, such as a vehicle-only control and a competition control where cells are pre-incubated with an excess of the parent ligand without the photophore.

-

-

UV Irradiation:

-

Wash the cells to remove unbound probe.

-

Irradiate the cells with UV light at the appropriate wavelength (e.g., 254 nm or 365 nm, depending on the photophore) for a predetermined time. The irradiation time is a critical parameter to optimize to maximize labeling efficiency while minimizing cell damage.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates.

-

-

Enrichment of Labeled Proteins (for Probes with a Handle):

-

If the probe contains a biotin handle, incubate the lysate with streptavidin-coated beads to capture the labeled proteins.

-

If the probe contains an alkyne handle, perform a click reaction with an azide-functionalized biotin or fluorescent tag, followed by enrichment.

-

-

Protein Digestion and Mass Spectrometry Analysis:

-

Elute the enriched proteins from the beads.

-

Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis and Target Identification:

-

Search the acquired MS/MS data against a protein database to identify the proteins that were enriched in the probe-treated samples compared to the controls.

-

Bioinformatic analysis can be used to rank potential targets and identify the specific sites of covalent modification.

-

Data Interpretation and Validation: Ensuring Scientific Rigor

The identification of a protein in a photoaffinity labeling experiment does not automatically confirm it as a bona fide target. Rigorous validation is essential to build confidence in the results.

Key Validation Strategies

-

Competition Experiments: The labeling of a true target should be significantly reduced in the presence of an excess of the unlabeled parent compound.

-

Orthogonal Assays: Validate the interaction using independent methods, such as cellular thermal shift assays (CETSA), surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).

-

Biological Validation: Use techniques like siRNA-mediated knockdown or CRISPR-Cas9 knockout of the identified target to see if it recapitulates the phenotype of the small molecule.

Conclusion: A Powerful Tool for Target Deconvolution

Photoaffinity labeling, particularly with the versatility offered by sulfonyl-based chemistries, provides a robust and unbiased approach to identify the cellular targets of small molecules.[4][5][6] While the design and execution of these experiments require careful optimization and validation, the insights gained into a compound's mechanism of action are invaluable for advancing drug discovery programs. By combining innovative probe design, meticulous experimental technique, and rigorous data analysis, researchers can confidently illuminate the molecular interactions that drive biological responses.

References

- 1. Target Agnostic Photoaffinity Labelling by Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photoaffinity Labeling and Quantitative Chemical Proteomics Identify LXRβ as the Functional Target of Enhancers of Astrocytic apoE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Application of chemical biology in target identification and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Succinimidyl 4-Benzoylbenzoate (SBB): Molecular Structure, Reactivity, and Applications in Bioconjugation

Abstract

N-Succinimidyl 4-Benzoylbenzoate (SBB) is a heterobifunctional crosslinking agent integral to the study of molecular interactions, particularly in the realm of protein chemistry and drug development. This guide provides a comprehensive technical overview of SBB, delving into its molecular architecture, physicochemical characteristics, and the nuances of its reactivity. We will explore the mechanistic underpinnings of its utility as a photo-activatable crosslinker, detailing the two-step process involving amine modification and subsequent ultraviolet (UV) light-induced covalent bond formation. This document serves as a resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the application of SBB for elucidating protein-protein interactions and other macromolecular associations.

Introduction: The Power of Proximity

In the intricate landscape of cellular biology, the transient and dynamic interactions between macromolecules govern nearly all physiological processes. The ability to capture and characterize these interactions is paramount to understanding biological function and to the development of novel therapeutics. Photo-reactive crosslinkers have emerged as powerful tools for this purpose, allowing for the covalent linkage of interacting molecules in their native environment. Among these, this compound (SBB) offers a unique combination of amine reactivity and photo-inducible crosslinking, making it a versatile reagent for "freezing" molecular interactions in time for subsequent analysis.[1] This guide will provide a deep dive into the core scientific principles and practical applications of SBB.

Molecular Structure and Physicochemical Properties

SBB is characterized by two key functional moieties: an N-hydroxysuccinimide (NHS) ester and a benzophenone group, linked by a benzoate spacer.[1] The NHS ester provides reactivity towards primary amines, such as the side chain of lysine residues in proteins, while the benzophenone group serves as the photo-activatable crosslinking entity.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₃NO₅ | [2] |

| Molecular Weight | 323.30 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 207.0 to 211.0 °C | |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | [3] |

Reactivity and Mechanism of Action

The utility of SBB as a crosslinker stems from its two distinct reactive functionalities, which are typically employed in a sequential, two-step process.

Step 1: Amine Modification (Dark Reaction)

The first step involves the reaction of the NHS ester moiety of SBB with primary amines on a "bait" molecule.[1] This reaction proceeds readily at neutral to slightly alkaline pH (typically pH 7.2-8.5) and results in the formation of a stable amide bond, effectively tethering the benzophenone group to the molecule of interest.[4] It is crucial that this step is performed in the absence of UV light to prevent premature activation of the benzophenone group.

Step 2: Photo-Crosslinking (Light Reaction)

Upon successful conjugation of the "bait" molecule, it is introduced to its potential binding partners or "prey". The sample is then irradiated with UV light, typically at a wavelength of approximately 350-365 nm.[5][6] This excites the benzophenone moiety from its ground state (S₀) to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing to a more stable triplet state (T₁). The triplet benzophenone is a highly reactive diradical that can abstract a hydrogen atom from a nearby C-H bond, forming a covalent bond with the interacting molecule.[7] This reaction is relatively non-specific in its choice of C-H bonds, allowing for the capture of interactions that might be missed by more traditional, functional group-specific crosslinkers.

Reaction Mechanism Workflow

Caption: Workflow of a typical crosslinking experiment using SBB.

Experimental Protocol: Photo-Crosslinking of Protein-Protein Interactions

This protocol provides a generalized framework for the use of SBB to identify protein-protein interactions. Optimization of specific parameters such as protein and crosslinker concentrations, incubation times, and UV exposure may be necessary for different biological systems.

Reagent Preparation

-

SBB Stock Solution: Prepare a fresh 10-50 mM stock solution of SBB in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Store protected from light and moisture.

-

Reaction Buffer: A buffer with a pH between 7.2 and 8.5 is recommended for the amine modification step. Common choices include phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS). Ensure the buffer does not contain primary amines (e.g., Tris).

Step-by-Step Methodology

-

Amine Modification of "Bait" Protein:

-

Dissolve the purified "bait" protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Add the SBB stock solution to the protein solution to achieve a final molar excess of SBB (e.g., 10- to 50-fold molar excess over the protein). The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

-

Quench the reaction and remove excess, unreacted SBB by dialysis, desalting column, or buffer exchange against a suitable buffer for the interaction study.

-

-

Formation of "Bait"-"Prey" Complex:

-

Combine the SBB-modified "bait" protein with the "prey" protein or cell lysate containing the potential interacting partners.

-

Incubate under conditions that favor the formation of the non-covalent complex (e.g., 30 minutes at 4°C or room temperature).

-

-

Photo-Crosslinking:

-

Transfer the sample to a UV-transparent vessel (e.g., quartz cuvette or thin-walled PCR tube).

-

Irradiate the sample with a UV lamp at 350-365 nm.[5][6] The duration and intensity of UV exposure should be optimized to maximize crosslinking efficiency while minimizing protein damage. Typical irradiation times range from 15 to 60 minutes.[6]

-

-

Analysis of Crosslinked Products:

-

The crosslinked products can be analyzed by various techniques, including:

-

SDS-PAGE: To visualize the formation of higher molecular weight species corresponding to the crosslinked complex.

-

Western Blotting: To identify the components of the crosslinked complex using specific antibodies.

-

Mass Spectrometry: For the precise identification of the crosslinked proteins and the specific amino acid residues involved in the interaction.[8]

-

-

Advantages and Considerations

Advantages:

-

Heterobifunctionality: Allows for a controlled, two-step crosslinking process.[1]

-

Photo-activation: Provides temporal control over the crosslinking reaction.[9]

-

Broad Reactivity of Benzophenone: The ability to insert into C-H bonds allows for the capture of a wide range of interactions.[7]

Considerations:

-

Non-specificity of Benzophenone: While an advantage, the broad reactivity can also lead to non-specific crosslinking. Appropriate controls are essential.

-

Potential for Photodamage: Prolonged exposure to UV light can damage proteins. Optimization of irradiation conditions is critical.

-

Low Crosslinking Efficiency: The efficiency of photo-crosslinking can be low, requiring sensitive detection methods.

Conclusion

This compound is a powerful and versatile tool for the study of macromolecular interactions. Its heterobifunctional nature, combined with the photo-inducible reactivity of the benzophenone moiety, enables researchers to covalently capture transient interactions in their native context. A thorough understanding of its molecular structure, reactivity, and the careful optimization of experimental protocols are key to leveraging the full potential of this valuable crosslinking agent.

References

- 1. This compound Photo-reactive Crosslinker - Creative Biolabs [creative-biolabs.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Photo-Crosslinking Approach to Identify Class II SUMO-1 Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: N-Succinimidyl 4-Benzoylbenzoate (SBA) for Two-Stage Protein Crosslinking

Introduction: Capturing Protein Interactions with Precision

N-Succinimidyl 4-Benzoylbenzoate (SBA) is a heterobifunctional crosslinking agent designed to covalently link interacting proteins through a temporally controlled, two-stage reaction.[1] This strategic approach provides researchers with significant control over the crosslinking process, making it an invaluable tool for mapping protein-protein interactions, stabilizing transient complexes for structural analysis, and preparing antibody-drug conjugates.

SBA's unique architecture features two distinct reactive moieties:

-

An N-hydroxysuccinimide (NHS) ester , which reacts specifically with primary amines (e.g., the side chain of lysine residues and the N-terminus of polypeptides) under physiological to alkaline conditions to form a stable amide bond.[2][3][4]

-

A benzophenone group, which is a photoreactive moiety. Upon activation with long-wave ultraviolet (UV) light (~360 nm), the benzophenone forms a highly reactive triplet state that can insert into adjacent C-H bonds, creating a stable, covalent crosslink with nearby molecules.[5][6][7]

The primary advantage of this two-step process is control. First, a "bait" protein can be specifically labeled with SBA via its primary amines. After removing the excess, unreacted SBA, the bait protein can be introduced to its potential binding partners. The crosslinking reaction is only initiated upon UV irradiation, effectively "trapping" the interacting proteins at a chosen moment.[8] This minimizes the formation of non-specific aggregates and allows for the capture of transient or weak interactions that might otherwise be missed.

Principle of SBA Crosslinking

The utility of SBA is rooted in its sequential, dual-reaction mechanism. Understanding this process is critical for experimental design and troubleshooting.

Stage 1: Amine-Reactive Conjugation (NHS Ester Reaction) The process begins with the nucleophilic attack of a primary amine from the target protein on the carbonyl carbon of the NHS ester. This reaction is highly efficient in the pH range of 7.2 to 8.5.[3][4][9] Below this range, the amine is protonated and non-nucleophilic, while above this range, hydrolysis of the NHS ester becomes a significant competing reaction that reduces conjugation efficiency.[10][11] This first step forms a stable amide bond, covalently attaching the benzophenone portion of SBA to the bait protein.

Stage 2: Photo-Activated Crosslinking (Benzophenone Reaction) After the bait protein is labeled and purified, it is incubated with its interacting partner(s). The sample is then exposed to UV light at a wavelength of approximately 350-370 nm.[12] This energy excites the benzophenone group, promoting it to a reactive triplet state which can abstract a hydrogen atom from a nearby C-H bond on an adjacent molecule. The resulting radicals then combine to form a new, covalent C-C bond, thus crosslinking the two proteins.[6] A key advantage of benzophenone is its relative stability and lack of reactivity with water, which helps to reduce non-specific labeling.[5]

Mechanism of Action Diagram

The following diagram illustrates the two-stage crosslinking process using SBA.

Caption: Two-stage reaction mechanism of SBA crosslinking.

Materials and Reagents

Reagents

-

This compound (SBA) (Store desiccated at -20°C)[1]

-

Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[9]

-

Protein of interest ("Bait" and "Prey") in a suitable buffer

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer, pH 7.2-8.5. Crucially, avoid buffers containing primary amines like Tris or glycine , as they will compete with the target protein for reaction with the NHS ester.[3][9][13]

-

Quenching Buffer: 1 M Tris-HCl or Glycine, pH ~8.0.[14]

-

Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes (10K MWCO).[15]

-

Analysis: SDS-PAGE reagents (gels, running buffer, loading dye, protein standards), Coomassie stain or Western blot reagents.

Equipment

-

UV Lamp with output at ~360 nm (e.g., a CL-1000 Ultraviolet Crosslinker)[8]

-

Reaction tubes (microcentrifuge tubes)

-

Standard laboratory equipment (pipettors, centrifuge, vortexer)

-

SDS-PAGE and/or Western blot apparatus

Detailed Experimental Protocol

This protocol provides a general framework. Optimization of molar ratios, incubation times, and UV exposure is recommended for each specific protein system.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for SBA protein crosslinking.

Step 1: Reagent Preparation

-

SBA Stock Solution: Allow the vial of SBA powder to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a stock solution (e.g., 10-50 mM) by dissolving the SBA in anhydrous DMSO or DMF. This solution should be prepared fresh immediately before use.

-

Protein Solution: Prepare your "bait" protein in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.5.[3][9] A typical protein concentration is 1-5 mg/mL.

Step 2: Stage 1 - NHS Ester Conjugation

-

Molar Ratio: The optimal molar ratio of SBA to protein must be determined empirically. Start with a 20 to 50-fold molar excess of SBA to your bait protein.[16] Higher ratios can lead to modification of multiple lysines, which may affect protein function.

-

Reaction: Add the calculated volume of SBA stock solution to the protein solution while gently vortexing.

-

Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[14] Longer incubation times are often used at lower temperatures to minimize protein degradation.

Step 3: Quenching and Purification

-

Quench: To stop the conjugation reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[14] Incubate for an additional 15-30 minutes at room temperature.[14] This step deactivates any unreacted NHS esters.

-

Purification: It is critical to remove the excess SBA and quenching reagent. Use a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4) to purify the SBA-conjugated protein.[9][15]

Step 4: Stage 2 - Photo-Activated Crosslinking

-

Complex Formation: Mix the purified SBA-conjugated bait protein with the putative interacting "prey" protein(s) in a suitable reaction tube (e.g., a quartz cuvette or a standard microfuge tube, depending on the UV source). Allow the components to incubate for a sufficient time to allow for complex formation (e.g., 30-60 minutes at room temperature or 4°C).

-

UV Irradiation: Place the sample under a long-wave UV lamp (~360 nm). Irradiate for 15-60 minutes.[8] The optimal irradiation time and distance from the lamp should be determined empirically. It is advisable to perform the irradiation on ice to minimize potential heat-induced damage to the proteins.

-

Controls: It is essential to include proper controls:

-

No UV Control: A sample containing both bait and prey proteins but not exposed to UV light.

-

No Crosslinker Control: A sample containing both proteins, exposed to UV, but with no SBA added.

-

Individual Protein Controls: Bait and prey proteins alone, with SBA and UV, to check for intramolecular crosslinking or aggregation.

-

Step 5: Analysis of Crosslinked Products

-

SDS-PAGE: The most direct way to visualize crosslinking is by SDS-PAGE.[17][18] Add an appropriate volume of SDS-PAGE loading buffer to your samples, boil for 5 minutes, and load onto a polyacrylamide gel.

-

Visualization: After electrophoresis, stain the gel with Coomassie Blue or perform a Western blot using an antibody specific to one of the target proteins.

-

Interpretation: A successful crosslinking reaction will result in the appearance of a new, higher-molecular-weight band corresponding to the size of the crosslinked protein complex.[19][20] The intensity of this band relative to the monomeric proteins gives an indication of the crosslinking efficiency.

Critical Parameters and Optimization

Achieving successful and meaningful results with SBA requires careful consideration of several experimental variables. The following table summarizes key parameters and provides starting points for optimization.

| Parameter | Recommended Range | Rationale & Expert Insights |

| Reaction Buffer pH | 7.2 - 8.5 | Balances amine reactivity (favored at higher pH) with NHS ester hydrolysis (increases above pH 8.5).[3][10][11] Start at pH 7.5-8.0 for most proteins. |

| SBA:Protein Molar Ratio | 10:1 to 100:1 | A titration is crucial. Start with 20:1. Too low a ratio yields poor conjugation; too high can inactivate the protein or cause aggregation. The number of accessible lysines on the protein surface is a key factor.[16] |

| Conjugation Time/Temp | 30-120 min (RT) or 2-4 hr (4°C) | Lower temperatures can help maintain the stability of sensitive proteins, but require longer reaction times.[14][21] |

| Quenching Reagent Conc. | 20-100 mM (e.g., Tris, Glycine) | Ensures that all unreacted, highly reactive NHS esters are neutralized before the photo-activation step, preventing unwanted side reactions.[14][22] |

| UV Wavelength | ~350 - 370 nm | This long wavelength minimizes damage to proteins and other biomolecules, which can occur with shorter wavelength UV light.[6][7][12] |

| UV Irradiation Time | 5 - 60 minutes | Dependent on lamp intensity, sample volume, and distance. Titrate time to maximize the crosslinked product band while minimizing non-specific aggregation or degradation. |

| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations favor intermolecular crosslinking. If intramolecular crosslinking is the goal, lower concentrations may be preferred. |

Conclusion

This compound provides a powerful, two-stage method for covalently capturing protein-protein interactions. By separating the initial protein labeling from the final crosslinking event, researchers can achieve a high degree of temporal control, enhancing the specificity and interpretability of their results. Careful optimization of the parameters outlined in these notes will enable the successful application of SBA to probe complex biological systems, from validating binary interactions to mapping the architecture of multi-protein complexes.

References

- 1. 4-Benzoylbenzoic acid N-succinimidyl ester 97 91990-88-4 [sigmaaldrich.com]

- 2. glenresearch.com [glenresearch.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. interchim.fr [interchim.fr]

- 12. researchgate.net [researchgate.net]